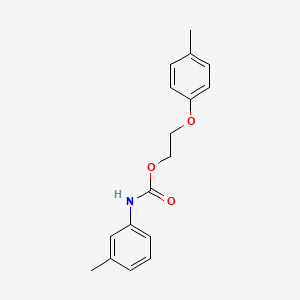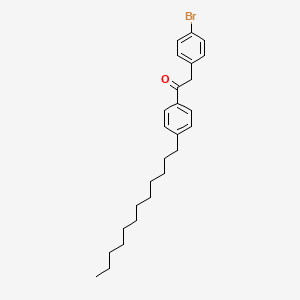
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromophenyl group and a dodecylphenyl group attached to an ethanone backbone. Aromatic ketones are known for their diverse applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-dodecylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Substituted derivatives with different functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing pathways and processes. Detailed studies are required to elucidate its precise mechanism of action in different contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)-1-phenylethan-1-one: Lacks the dodecyl group, making it less hydrophobic.
2-(4-Chlorophenyl)-1-(4-dodecylphenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and properties.
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of a dodecyl group, influencing its solubility and interactions.
Uniqueness
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one is unique due to the presence of both a bromophenyl group and a long dodecyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and organic synthesis.
Eigenschaften
CAS-Nummer |
62856-30-8 |
|---|---|
Molekularformel |
C26H35BrO |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1-(4-dodecylphenyl)ethanone |
InChI |
InChI=1S/C26H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-17-24(18-14-22)26(28)21-23-15-19-25(27)20-16-23/h13-20H,2-12,21H2,1H3 |
InChI-Schlüssel |
YGQFSOKKENQPGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
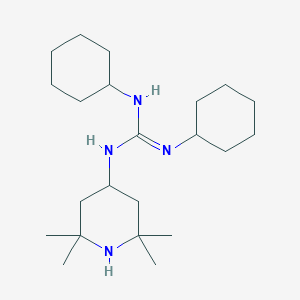
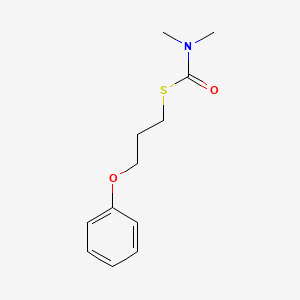

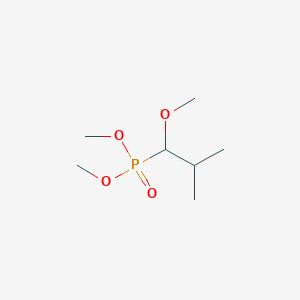


![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
